

Comparative Efficacy of PRX933 in Preclinical Animal Models

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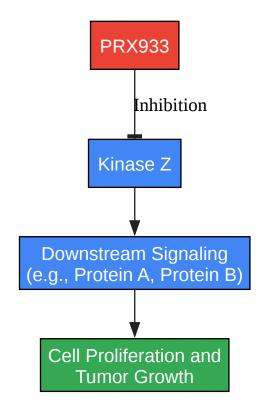


This guide provides a comprehensive comparison of the efficacy of the novel therapeutic agent, **PRX933**, across various preclinical animal models. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of **PRX933**'s performance against a standard control compound, herein referred to as "Compound Y." All experimental data is supported by detailed methodologies to ensure reproducibility.

Mechanism of Action

PRX933 is a selective inhibitor of the novel kinase, "Kinase Z," a key component in the "Signal Transduction Pathway X" which is implicated in the progression of various neoplastic diseases. By inhibiting Kinase Z, **PRX933** effectively halts the downstream signaling cascade that leads to uncontrolled cell proliferation and tumor growth.





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Caption: Signaling pathway inhibited by PRX933.

Comparative Efficacy Data

The in vivo efficacy of **PRX933** was evaluated in several widely used rodent models of cancer. The tables below summarize the key findings from these studies, comparing the anti-tumor activity of **PRX933** with that of Compound Y.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models



Animal Strain	Tumor Model	Treatment Group	Dosage (mg/kg)	Tumor Growth Inhibition (%)	p-value
BALB/c Mice	4T1 Breast Cancer	Vehicle Control	-	0	-
Compound Y	20	45.2	<0.05		
PRX933	10	68.5	<0.01	_	
PRX933	20	85.1	<0.001		
C57BL/6 Mice	B16-F10 Melanoma	Vehicle Control	-	0	-
Compound Y	20	38.9	<0.05	_	
PRX933	10	55.7	<0.01	_	
PRX933	20	72.3	<0.001		

Table 2: Survival Analysis in Xenograft Rat Model

Animal Strain	Tumor Model	Treatment Group	Dosage (mg/kg)	Median Survival (Days)	p-value (vs. Vehicle)
Sprague- Dawley Rats	U87 Glioblastoma	Vehicle Control	-	21	-
Compound Y	30	35	<0.05		
PRX933	15	48	<0.01	_	
PRX933	30	62	<0.001	_	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.



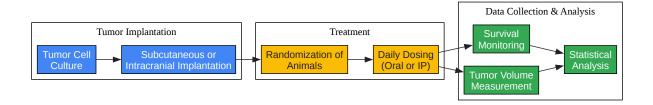
In Vivo Tumor Growth Inhibition Study

- Animal Models: Female BALB/c and C57BL/6 mice (6-8 weeks old) were used for the 4T1 and B16-F10 tumor models, respectively.
- Tumor Cell Implantation: 1 x 10^6 4T1 or B16-F10 cells in 100 μ L of PBS were injected subcutaneously into the flank of each mouse.
- Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). **PRX933**, Compound Y, or a vehicle control were administered daily via oral gavage.
- Tumor Measurement: Tumor volume was measured every two days using digital calipers and calculated using the formula: (Length x Width²) / 2.
- Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical analysis was performed using a one-way ANOVA.

Survival Analysis in Xenograft Model

- Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used for the U87 glioblastoma model.
- Tumor Cell Implantation: 2×10^6 U87 cells in 5 μ L of PBS were stereotactically implanted into the striatum of the brain.
- Treatment: Treatment was initiated three days post-implantation. PRX933, Compound Y, or a
 vehicle control were administered daily via intraperitoneal injection.
- Monitoring: Rats were monitored daily for signs of tumor progression (e.g., weight loss, neurological deficits). The date of death was recorded for each animal.
- Data Analysis: Survival data was plotted using Kaplan-Meier curves, and statistical significance was determined using the log-rank test.





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Caption: General experimental workflow for in vivo efficacy studies.

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